Product packaging for Chinisatin(Cat. No.:)

Chinisatin

Cat. No.: B8747975
M. Wt: 175.14 g/mol
InChI Key: XPVHVCNSIGRTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinisatin is a chemical compound provided for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, cosmetic, or for any personal use. Researchers are encouraged to consult specialized scientific literature and databases to investigate the potential applications, properties, and mechanism of action of this compound for their specific studies. Proper safety protocols must be followed when handling all chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO3 B8747975 Chinisatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1H-quinoline-2,3,4-trione

InChI

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)10-9(13)8(7)12/h1-4H,(H,10,13)

InChI Key

XPVHVCNSIGRTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)N2

Origin of Product

United States

Synthetic Methodologies for Chinisatin and Its Derivatives

Established Synthetic Routes to the Chinisatin Core Structure

Established methods for synthesizing the this compound core structure often involve sequences of reactions starting from simpler, readily available precursors. These routes have been developed over time and provide foundational approaches to accessing the target molecule. One reported synthesis involves 3,3-dichloro-2,4-dioxe-1,2,3,4-tetrahydroquinoline, where the chlorine atoms can be replaced by alkoxy or phenoxy groups to yield this compound ketals. These ketals can then be hydrolyzed with aqueous alkalis to form o-aminophenylglyoxal acetals, which subsequently react with dilute acids to yield indigo (B80030). researchgate.net

Multi-step Linear and Convergent Synthesis Strategies

Multi-step synthesis is a common approach in organic chemistry for constructing complex molecules like this compound. These strategies involve a sequence of individual reactions performed in a linear fashion, where the product of one step becomes the reactant for the next researchgate.net. Alternatively, convergent synthesis involves preparing several fragments separately and then coupling them in a later step, which can be more efficient for complex targets nih.govrsc.org. While specific detailed multi-step or convergent routes solely focused on this compound synthesis were not extensively detailed in the search results, the principles of these strategies are fundamental to the synthesis of many complex organic molecules, including heterocyclic compounds related to this compound enamine.netlibretexts.orgnih.gov. The synthesis of intermediates that can be converted to o-aminophenylglyoxal acetals, as mentioned earlier, exemplifies a multi-step approach towards a precursor related to the this compound core researchgate.net.

One-Pot and Cascade Reactions for Expedient Access

One-pot reactions and cascade sequences offer more efficient routes to target molecules by performing multiple transformations in a single reaction vessel without isolating intermediates. This minimizes purification steps, saves time, and reduces waste. Cascade reactions, also known as domino reactions, involve a sequence of reactions where one reaction triggers the next. 20.210.105rsc.org While direct one-pot or cascade reactions explicitly yielding the this compound core were not prominently featured in the search results, these strategies are increasingly employed in the synthesis of complex heterocycles, including quinazolinones, which share some structural similarities with this compound derivatives. For instance, copper-catalyzed cascade reactions have been developed for the synthesis of quinazolinones from 2-halobenzoic acids and amidines. beilstein-journals.org Enzyme-mediated cascade reactions are also widespread in biosynthesis and are being explored for synthetic applications. nih.gov The concept of converting this compound ketals to o-aminophenylglyoxal acetals and then to indigo in a potentially streamlined process hints at a form of cascade reactivity. researchgate.net

Contemporary and Sustainable Synthetic Approaches for this compound Chemistry

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methodologies. This includes the adoption of catalytic strategies, adherence to green chemistry principles, and the use of continuous manufacturing techniques like flow chemistry.

Catalytic Strategies in this compound Synthesis (e.g., Metal-catalyzed, Organocatalysis, Biocatalysis)

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed more efficiently, often under milder conditions, and with improved selectivity. evonik.com Various types of catalysis, including metal-catalyzed, organocatalysis, and biocatalysis, are employed in the synthesis of heterocyclic compounds. Metal catalysis is widely used in C-C and C-heteroatom bond formation reactions. chim.it Organocatalysis utilizes small organic molecules as catalysts and can offer advantages in terms of cost and sustainability, often enabling asymmetric transformations. nih.govuni-giessen.de Biocatalysis, using enzymes or whole cells, provides highly selective and environmentally benign routes, often under mild conditions. evonik.comnih.gov While specific examples of these catalytic strategies applied directly to the synthesis of the this compound core were not detailed in the search results, these approaches are highly relevant to the synthesis of this compound derivatives and related heterocyclic structures. For example, Cinchona alkaloid-derived squaramide catalysts have been used in enantioselective cascade reactions to synthesize 1,2,4-triazolines. organic-chemistry.org Chitosan-supported copper catalysts have been developed for cascade reactions. beilstein-journals.org The combination of different catalytic strategies, such as organocatalysis and metal catalysis, is also an emerging area for the synthesis of heterocycles. chim.itmdpi.com

Green Chemistry Principles and Environmentally Benign Protocols in this compound Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. nih.govmdpi.com Implementing these principles in the synthesis of this compound and its derivatives involves using environmentally benign solvents (like water), reducing waste, improving energy efficiency, and utilizing renewable resources. ekb.egresearchgate.netrsc.orgnih.govorgchemres.orgrsc.orgnih.gov Cascade reactions and catalytic methods inherently align with green chemistry by reducing the number of steps and minimizing waste. 20.210.105rsc.org While specific green chemistry protocols for large-scale this compound production were not found, the general principles of green chemistry are increasingly applied in the synthesis of pharmaceutical intermediates and fine chemicals, which would be relevant to this compound chemistry. evonik.comnih.govmdpi.comresearchgate.netrsc.org

Flow Chemistry and Continuous Synthesis Techniques for Scalable Production

Flow chemistry and continuous synthesis techniques involve performing reactions in a continuous stream rather than in batches. mdpi.comnih.govsioc-journal.cnmt.com These methods offer several advantages for scalable production, including improved control over reaction parameters, enhanced heat and mass transfer, increased safety, and the potential for automation and inline purification. nih.govsioc-journal.cnmt.comchimia.ch Flow chemistry is increasingly used in the pharmaceutical industry for the efficient and safe synthesis of active pharmaceutical ingredients (APIs) and intermediates. nih.govsioc-journal.cnchimia.chrsc.org While specific applications of flow chemistry to this compound synthesis were not highlighted, the benefits of continuous flow would be applicable to the scalable and controlled production of this compound and its derivatives, particularly for multi-step sequences. nih.govchimia.chrsc.org Solid-supported catalysts, which are compatible with flow systems, are also being developed. uni-giessen.de

Stereoselective and Enantioselective Synthesis of this compound Analogs.

Stereoselective synthesis involves the preferential formation of one stereoisomer (enantiomer or diastereomer) over others during a chemical reaction. msu.eduwikipedia.org Enantioselective synthesis, a subset of stereoselective synthesis, specifically aims to produce an excess of one enantiomer from an achiral or racemic starting material, often through asymmetric induction. msu.eduwikipedia.org Achieving high stereoselectivity and enantioselectivity is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry, as different stereoisomers can exhibit distinct biological activities. wikipedia.org

Approaches to stereoselective synthesis include using chiral starting materials (chiral pool synthesis), separating stereoisomers from a mixture (resolution), employing chiral auxiliaries that are later removed, or using chiral reagents or catalysts in substoichiometric amounts (enantioselective catalysis). wikipedia.orgethz.ch

While direct information on the stereoselective or enantioselective synthesis specifically of this compound itself is limited in the provided search results, the principles and methodologies applied to related heterocyclic systems and complex molecules are relevant to the synthesis of this compound analogs. For instance, stereoselective approaches have been developed for the synthesis of various heterocyclic compounds, including those with quinoline (B57606) frameworks. rsc.org Research in this area often involves strategies such as asymmetric dihydroxylation, Michael additions, and transition-metal-catalyzed reactions utilizing chiral ligands or catalysts to control the formation of stereogenic centers. mdpi.commetu.edu.trnih.gov The development of stereodivergent multicomponent reactions allows for the selective targeting of different diastereoisomers from the same set of starting materials with high stereocontrol. rsc.org

Chemo- and Regioselective Functionalization During this compound Synthesis.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others within the same molecule. chemistrydocs.com Regioselectivity describes the preferential formation of one structural isomer over others during a reaction, often by controlling which site on a molecule undergoes functionalization. chemistrydocs.commdpi.com Both chemoselectivity and regioselectivity are critical considerations in the synthesis and functionalization of complex molecules like this compound and its derivatives, which possess multiple reactive sites and functional groups.

The quinoline core of this compound presents various positions where functionalization can occur. Achieving high regioselectivity is essential to selectively modify specific positions on the quinoline ring or the trione (B1666649) system without affecting other reactive sites. nih.gov Research in the functionalization of quinolines and related heterocycles often focuses on developing methods that achieve site-selective C-H functionalization, often mediated by transition metal catalysis. nih.govrsc.orgrsc.org

Chemoselective transformations are also vital in the synthesis of this compound analogs to ensure that reactions target the desired functional groups in the presence of other potentially reactive functionalities. Examples of chemoselective reactions in organic synthesis include selective reductions, oxidations, and coupling reactions. nih.govnih.govmdpi.comrcsi.com The choice of reagents, catalysts, and reaction conditions plays a crucial role in controlling both chemo- and regioselectivity. beilstein-journals.orgnih.gov For instance, solvent selection can significantly influence the regiochemical outcome of a reaction. beilstein-journals.org

Detailed research findings on the chemo- and regioselective functionalization of this compound or its direct synthetic intermediates would typically involve studies exploring different reaction conditions, catalysts, and substrates to optimize selectivity. Data tables in this context would show the yields and product ratios obtained under various conditions, illustrating the degree of chemo- or regioselectivity achieved. While the provided search results discuss general principles of chemoselectivity and regioselectivity in the context of heterocyclic synthesis, specific data tables pertaining directly to this compound functionalization were not found.

Compound Names and PubChem CIDs

Please note that no specific compound names or their corresponding PubChem CIDs were provided in the instructions. Therefore, a table listing this information cannot be included in this article.

Reactivity and Mechanistic Studies of Chinisatin and Its Analogues

Electrophilic and Nucleophilic Reactions of the Chinisatin Framework

The this compound framework presents opportunities for both electrophilic and nucleophilic attack due to the presence of electron-deficient carbonyl carbons and potentially electron-rich or activated positions on the quinoline (B57606) ring.

The carbonyl groups are particularly susceptible to nucleophilic attack, a common reaction pathway for such functional groups. Nucleophiles can add to the carbonyl carbons, leading to the formation of tetrahedral intermediates. nih.gov The reactivity of these carbonyl centers can be influenced by substituents on the quinoline ring and the nitrogen atom.

While the quinoline ring itself can undergo electrophilic substitution, typical for aromatic systems, the presence of the electron-withdrawing carbonyl groups in the this compound structure can influence the electron density distribution, potentially deactivating certain positions towards electrophilic attack or directing substitution to specific sites. Conversely, under appropriate conditions, the electron-poor nature of the quinoline ring, particularly when activated, could potentially participate in nucleophilic aromatic substitution reactions, although specific examples for the this compound framework were not extensively detailed in the surveyed literature. nih.gov

Studies on related quinoline derivatives indicate that electrophilic substitution reactions, such as halogenation, can occur on the ring system, leading to substituted products. nih.gov The specific regioselectivity of these reactions in the this compound framework would be dependent on the interplay of the electronic effects of the carbonyl groups and any other substituents present.

Ring-Opening, Ring-Closing, and Rearrangement Transformations

The this compound scaffold can undergo various ring transformations, including ring-opening and ring-closing reactions, as well as molecular rearrangements.

One notable example involves the reaction of quinisatin (this compound) and its N-substituted derivatives with aliphatic diazo compounds. This reaction is proposed to initiate with an addition step, forming a zwitterionic intermediate. nih.gov This intermediate can then undergo subsequent transformations, including isomerization via proton transfer to a diazoaldol or elimination of nitrogen gas to yield epoxide or dioxol products. nih.gov These transformations represent formal cycloaddition-like processes and can lead to ring enlargement or the formation of new heterocyclic rings fused to the quinoline system.

The decomposition of quinisatin to simpler molecules such as isatin (B1672199) and anthranilic acid also implies the occurrence of ring scission or opening reactions under certain conditions.

While detailed studies on other rearrangement reactions of the this compound framework were not prominently featured, the potential for such transformations exists, particularly under acidic or basic conditions that can promote the formation of reactive intermediates susceptible to rearrangement pathways. General principles of organic chemistry involving carbocation or carbanion intermediates, or pericyclic mechanisms, could be relevant to predicting potential rearrangement pathways. nih.gov

Oxidation and Reduction Chemistry of this compound Derivatives.

The carbonyl functionalities within the this compound structure are key sites for reduction reactions. Various reducing agents can interact with these groups, leading to the formation of hydroxyl groups or further reduced species.

Specific examples of reduction reactions involving this compound derivatives have been reported. Carbinols derived from this compound-aminals can be reduced using agents like zinc and hydrochloric acid (Zn/HCl) to yield substituted 4-hydroxy-3-p-hydroxyphenyl-carbostyrils. nih.gov This transformation involves the reduction of a hydroxyl group adjacent to a carbon center.

Another reported reduction involves the reaction of this compound derivatives with dimethyl phosphite, which can lead to the formation of 3-hydroxyquinolin-2,4-diones. This reaction represents a method for selectively reducing or modifying the carbonyl system of this compound.

While the oxidation chemistry specifically of the this compound framework was not extensively detailed in the provided sources, the quinoline ring and any substituents could potentially undergo oxidation under appropriate conditions, depending on the nature of the oxidizing agent and the reaction environment. General principles of redox reactions in organic chemistry would apply, where oxidation involves the loss of electrons or an increase in oxidation state, and reduction involves the gain of electrons or a decrease in oxidation state.

Cycloaddition and Condensation Reactions Involving this compound.

This compound can participate in cycloaddition and condensation reactions, leveraging its reactive functional groups.

Condensation reactions, which typically involve the combination of two molecules with the elimination of a small molecule like water, have been observed with this compound. For instance, this compound hydrate (B1144303) has been shown to undergo condensation with malonic ester, a reaction that can be catalyzed by bases such as morpholine. Condensation with 2-picoline upon heating has also been reported. These reactions likely involve the interaction of the carbonyl groups or activated positions on the this compound structure with reactive centers on the other reactant.

The Wittig reaction, a type of carbon-carbon bond forming reaction involving a phosphonium (B103445) ylide and a carbonyl compound, has been successfully applied to quinisatins. Reaction of quinisatins with acetylenedicarboxylates in the presence of triphenylphosphine (B44618) has been reported to yield 4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-ylalkanoic acids. This exemplifies the reactivity of the carbonyl group of this compound in nucleophilic addition followed by intramolecular cyclization.

As mentioned earlier, the reactions of this compound with aliphatic diazo compounds, leading to epoxides or dioxols via zwitterionic intermediates, can be viewed as cycloaddition-like processes. nih.gov

Detailed Reaction Mechanism Elucidation through Kinetic and Spectroscopic Investigations.

Understanding the detailed mechanisms of reactions involving this compound requires in-depth kinetic and spectroscopic investigations. These studies provide crucial information about reaction pathways, transition states, and the nature of intermediates.

Kinetic studies, including the determination of reaction orders, rate constants, and activation parameters, can shed light on the rate-determining steps and the molecularity of the reactions. Techniques like Reaction Progress Kinetic Analysis (RPKA) allow for the efficient acquisition of kinetic data under synthetically relevant conditions, aiding in the identification of factors influencing reaction rate, such as catalyst deactivation or product inhibition. While general methodologies for kinetic analysis are well-established, specific detailed kinetic studies on many this compound reactions were not prominently found in the surveyed literature.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are invaluable for the identification and characterization of reaction products and, importantly, transient intermediates. By monitoring reactions using in situ spectroscopic techniques, researchers can gain insights into the structures of species present during the course of the reaction, even those with short lifetimes. Analysis of spectroscopic data can provide evidence for proposed reaction mechanisms and the involvement of specific intermediates.

Kinetic Isotope Effects and Reaction Progress Kinetic Analysis.

Kinetic isotope effects (KIEs) involve studying the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. KIEs can provide information about the involvement of specific bonds in the rate-determining step of a reaction. For example, a significant KIE when a hydrogen is replaced by deuterium (B1214612) can indicate that the C-H bond breaking is part of the transition state of the rate-limiting step. While KIEs are powerful tools for mechanistic investigation, specific studies applying KIEs to this compound reactions were not detailed in the provided search results.

Reaction Progress Kinetic Analysis (RPKA), as discussed earlier, is a methodology that utilizes in situ reaction monitoring to analyze the impact of reactant concentrations on reaction rate throughout the course of a single experiment or a series of experiments. By analyzing plots of reaction rate versus conversion or reactant concentration, it is possible to deduce rate laws, identify reaction orders, and gain insights into complex reaction behavior, including the presence of catalytic cycles, inhibition, or deactivation phenomena. Application of RPKA to this compound reactions would provide quantitative data on how the concentrations of this compound and other reactants influence the reaction rate, contributing to the understanding of the underlying mechanism.

Intermediates Identification and Characterization.

The identification and characterization of reaction intermediates are critical for confirming proposed reaction mechanisms. Intermediates are transient species formed during a reaction that are neither starting materials nor final products. Techniques such as low-temperature spectroscopy, rapid mixing methods coupled with spectroscopic detection, and trapping experiments can be employed to detect and characterize these elusive species.

In the context of this compound chemistry, the proposed zwitterionic intermediate in the reaction with diazo compounds is an example of a transient species whose existence is inferred from the reaction products. nih.gov Spectroscopic techniques like NMR or MS could potentially be used to detect and characterize such intermediates if they have sufficient lifetime or can be stabilized under specific conditions. Trapping experiments, where a reactive intermediate is intercepted by a suitable trapping agent to form a stable adduct, can also provide evidence for the intermediate's formation.

Derivatization Strategies for Targeted Functional Group Transformations.

Derivatization strategies for this compound and its analogues primarily leverage the reactivity of the dicarbonyl system and the potential for modifications on the quinoline or indole (B1671886) ring. These transformations allow for the introduction, removal, or manipulation of functional groups, leading to a wide array of derivatives with varied chemical and biological properties. researchgate.netnih.gov

One common approach involves reactions at the carbonyl groups. Similar to isatin, the carbonyl group at the 3-position of this compound is generally more reactive towards nucleophiles due to electronic and steric factors. This differential reactivity can be exploited for selective functionalization. For instance, reactions with amines or their derivatives can lead to the formation of imines or oximes at the carbonyl carbon. google.com.nagoogle.com The reaction of isatin with thiosemicarbazine, for example, primarily yields the C-3 substituted thiosemicarbazone. scielo.br

Another strategy involves the modification of the nitrogen atom (N-1) in the quinoline or indole ring. Alkylation or acylation of this nitrogen can alter the electronic distribution within the molecule and influence the reactivity of other functional groups. This is a common method for synthesizing a variety of substituted isatin derivatives. researchgate.net

The aromatic ring systems of this compound and its analogues are also amenable to electrophilic and nucleophilic substitution reactions, depending on the substituents already present. These reactions allow for the introduction of various functional groups, such as halogens, nitro groups, or alkyl chains, at specific positions on the ring. For example, substitution at the C-5 position of isatin with electron-donating groups has been shown to impact biological activity. benthamdirect.com

Cycloaddition reactions represent another significant derivatization strategy. The electron-deficient nature of the double bond adjacent to the carbonyl groups in this compound and its analogues makes them suitable dienophiles or dipolarophiles in cycloaddition reactions, allowing for the construction of fused heterocyclic systems. benthamdirect.comresearchgate.net

Functional group transformations can also be achieved through reduction or oxidation reactions targeting specific moieties within the this compound scaffold. For instance, the carbonyl groups can be reduced to hydroxyl groups, or the aromatic ring can undergo oxidation under appropriate conditions. rsc.org

Research findings highlight the versatility of these derivatization strategies in synthesizing compounds with diverse structures. For example, the Wittig reaction of quinisatins (quinoline-2,3,4(1H)-triones), analogues of this compound with an additional carbonyl group, has been investigated to synthesize functionalized quinoline derivatives. researchgate.net

While specific detailed data tables solely focused on this compound derivatization with quantitative yields and conditions across various functional group transformations were not extensively found in the immediate search results, the principles applied to isatin and other vicinal tricarbonyl compounds provide a strong basis for understanding the potential derivatization strategies for this compound. The reactivity at the carbonyl carbons, the N-H position, and the aromatic ring are key centers for targeted functional group transformations. researchgate.netscielo.brgoogle.com.nagoogle.com

Chinisatin As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Precursor Role in the Synthesis of Diverse Quinolone and Related Heterocyclic Scaffolds

Chinisatin and its parent compound, isatin (B1672199), are instrumental in the synthesis of quinoline (B57606) derivatives, which are a prominent class of nitrogen-containing heterocycles found in numerous natural products and bioactive compounds. nih.gov The most notable application of isatin-type scaffolds is in the Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids. ui.ac.id

In the Pfitzinger reaction, isatin (or a substituted derivative like this compound) is treated with a carbonyl compound containing an α-methylene group under basic conditions. The reaction proceeds through the opening of the isatin lactam ring to form an isatinate, which then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. researchgate.net This method provides a straightforward route to highly functionalized quinolines, which are key intermediates for further synthetic elaborations. ui.ac.idresearchgate.net

The versatility of the Pfitzinger and related reactions allows for the synthesis of a wide variety of substituted quinolines by simply changing the carbonyl component or the substituents on the initial this compound ring. researchgate.net These reactions underscore the role of this compound as a key synthon for accessing complex heterocyclic frameworks that are otherwise challenging to assemble. nih.gov

Reaction NameReactantsProduct ClassSignificance
Pfitzinger Reaction Isatin/Chinisatin + α-Methylene Carbonyl CompoundQuinoline-4-carboxylic acidsFoundational method for quinoline synthesis from isatin precursors. ui.ac.idresearchgate.net
Doebner Reaction Aniline + Aldehyde + Pyruvic AcidQuinoline-4-carboxylic acidsAn alternative three-component route to quinolines. nih.govresearchgate.net
Friedel-Crafts Reaction Isatin/Chinisatin + Aromatic CompoundAryl-substituted oxindolesDemonstrates the electrophilic nature of the isatin C3 carbonyl. nih.gov

Application in the Construction of Complex Organic Molecules and Natural Product Frameworks

The art and science of organic synthesis often focus on the replication of complex molecules found in nature, which serve as inspiration for the development of new therapeutic agents. nih.gov The this compound scaffold is a valuable starting point in the total synthesis of such complex structures due to its pre-installed indole (B1671886) core and reactive functional groups. nih.gov Total synthesis endeavors aim to construct these intricate natural products from simpler, commercially available starting materials. nih.govrsc.org

The isatin moiety is a recurring structural motif in a variety of natural products and provides a strategic platform for building molecular complexity. nih.govbeilstein-journals.org Synthetic strategies often leverage the reactivity of the C3-carbonyl group for aldol (B89426) condensations, ring-expansion reactions, or the introduction of spirocyclic systems. nih.gov These transformations allow chemists to elaborate the basic this compound framework into the polycyclic and highly oxygenated structures characteristic of many natural products. youtube.com The ability to construct complex molecular frameworks from this compound-derived precursors is a testament to its importance as a versatile building block in advanced organic synthesis. nih.gov

This compound-Derived Ligands and Catalysts in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. nih.gov this compound derivatives are excellent candidates for ligand synthesis due to the presence of multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites. By chemically modifying the this compound structure, a vast library of ligands with tailored electronic and steric properties can be created. nih.gov

For instance, Schiff base ligands, readily prepared by the condensation of the C3-carbonyl group of this compound with primary amines, can form stable complexes with a variety of transition metals, including palladium, platinum, iron, and nickel. researchgate.netnih.gov These metal complexes have shown significant potential in catalysis, facilitating a range of organic transformations. nih.govresearchgate.net The geometry and reactivity of the resulting metal complex can be fine-tuned by altering the substituents on the this compound core or the amine precursor. semanticscholar.org

The development of this compound-derived ligands is an active area of research, with applications extending to asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. nih.govresearchgate.net The rigid framework of this compound provides a robust scaffold for designing ligands that can create a well-defined chiral environment around a metal center.

Ligand TypeSynthesis from this compoundMetal Ions CoordinatedPotential Applications
Schiff Bases Condensation of C3-carbonyl with primary aminesPd(II), Pt(IV), Fe(II), Ni(II), Cu(II), Zn(II)Catalysis, Anticancer agents researchgate.netnih.govnih.gov
Hydrazones Condensation of C3-carbonyl with hydrazinesMn(II), Co(II), Ni(II), Cu(II), Zn(II)Anticancer agents researchgate.net
Phosphorus Ligands Modification of the this compound scaffold to include phosphine (B1218219) groupsAu(I), Ag(I), Cu(I), Pd(II)Homogeneous catalysis nih.gov

Integration of this compound Structures in Functional Material Precursor Chemistry

The unique electronic properties of the isatin core make this compound an attractive precursor for the synthesis of functional organic materials. mdpi.com These materials have potential applications in optoelectronics, such as in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). dntb.gov.ua The extended π-conjugated system of the indole ring, combined with the electron-withdrawing nature of the carbonyl groups, provides a "donor-acceptor" type structure that is beneficial for charge transport and light absorption/emission properties. dntb.gov.ua

This compound derivatives have been utilized in the synthesis of dyes and pigments. nih.gov By chemically modifying the this compound structure, the color of the resulting dye can be tuned across the visible spectrum. These modifications often involve reactions that extend the π-conjugation of the molecule, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Furthermore, this compound-based monomers can be incorporated into polymers to create new materials with tailored properties. mdpi.com For example, polymerization reactions can link this compound units together to form conjugated polymers. These polymers can exhibit semiconducting behavior, making them suitable for use in electronic devices. mdpi.com The processability and properties of these materials can be controlled by the choice of substituents on the this compound monomer and the polymerization method used.

This compound-based Scaffolds in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify potential new drug candidates. The concept of "chemical space" refers to the vast number of possible small organic molecules. rsc.orgelsevierpure.com Combinatorial synthesis aims to explore this space efficiently. unito.it

The this compound scaffold is exceptionally well-suited for combinatorial library synthesis due to its multiple points of diversification. The N-H group, the C3-carbonyl, and various positions on the aromatic ring can all be readily functionalized. nih.gov This allows for the creation of large and diverse libraries of compounds from a single core structure. For example, by reacting a this compound scaffold with a variety of aldehydes and amines in a multi-component reaction, a library of spiro-oxindoles can be generated. nih.gov

This approach, often referred to as diversity-oriented synthesis, uses a common scaffold to generate structural diversity, increasing the probability of discovering novel compounds with desired biological activities. unito.it The systematic exploration of chemical space around the this compound core is a key strategy for identifying new leads for drug development. rsc.org

Computational and Theoretical Investigations of Chinisatin

Electronic Structure and Molecular Orbital Theory Analysis of Chinisatin.

Studies into the electronic structure of molecules, often utilizing molecular orbital (MO) theory, are fundamental in computational chemistry. This approach describes the behavior of electrons in molecules and how they occupy molecular orbitals, which are delocalized over the entire molecule. Analyzing the electronic structure provides insights into bonding characteristics, charge distribution, and the energy levels of a molecule. While the search results provide general information about electronic structure calculations and MO theory fortunejournals.commdpi.comnih.govresearchgate.net, specific detailed analyses focusing solely on the electronic structure and MOs of this compound were not prominently found in the provided snippets. However, the principles of MO theory and electronic structure calculations are broadly applicable to understanding the behavior of organic molecules, including those with heterocyclic systems like this compound. These methods can reveal the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Quantum Chemical Calculations of Reactivity, Transition States, and Reaction Pathways.

Quantum chemical calculations are extensively used to investigate chemical reactions, including the identification of transition states and the mapping of reaction pathways. These calculations can estimate the energy barriers of reactions, providing insights into reaction rates and mechanisms rsc.orgresearchgate.netnih.govnumberanalytics.comresearchgate.net. By locating transition states, which represent the highest energy point along a reaction coordinate, computational methods can help elucidate how reactants transform into products. The search results highlight the application of quantum chemical calculations for reaction prediction and understanding reaction mechanisms in general rsc.orgresearchgate.netnih.govnumberanalytics.comresearchgate.net. While the provided snippets discuss the application of these methods to various chemical transformations, specific detailed quantum chemical studies explicitly focusing on the reactivity, transition states, and reaction pathways of this compound were not found. Such studies, if performed, would involve calculating the potential energy surface for reactions involving this compound to identify intermediates and transition states, thereby providing a theoretical basis for its chemical behavior.

Conformational Analysis and Tautomeric Equilibria Studies.

Conformational analysis explores the different spatial arrangements a molecule can adopt due to rotation around single bonds, while tautomeric equilibria studies investigate the interconversion between structural isomers that differ in the position of a proton and a double bond. Both are crucial for understanding a molecule's flexibility and the relative stability of its various forms. Computational methods, such as density functional theory (DFT) and ab initio calculations, are commonly employed for these analyses researchgate.netsapub.orgnih.govresearchgate.netconicet.gov.ar. These studies can determine the lowest energy conformers and the equilibrium constant between different tautomeric forms in various environments. The search results provide examples of conformational analysis and tautomerism studies on related compounds, such as cimetidine (B194882) and dehydroacetic acid researchgate.netsapub.orgnih.govresearchgate.netconicet.gov.ar. While the general principles and methods for conformational analysis and tautomerism are well-established and applicable to this compound, specific computational studies detailing the conformers and tautomeric preferences of this compound were not located within the provided search results.

Computational Prediction of Spectroscopic Parameters for Structural Verification of Novel Compounds.

Computational methods are valuable tools for predicting spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption wavelengths researchgate.netconicet.gov.ararxiv.orgresearchgate.net. These predicted parameters can be compared with experimental spectra to confirm the structure of synthesized compounds or to aid in the identification of unknown substances. Quantum chemical calculations, particularly DFT, are widely used for this purpose researchgate.netconicet.gov.ar. The accuracy of these predictions depends on the chosen computational method and basis set. The search results mention the use of computational simulations for UV absorption studies and the calculation of NMR parameters for structural characterization of various compounds researchgate.netconicet.gov.ararxiv.orgresearchgate.net. While the utility of computational spectroscopy for structural verification is clear, specific instances of this being applied to this compound were not found in the provided information.

Advanced Analytical Methodologies in Chinisatin Research

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation and Complex Mixture Analysis.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic molecules, including Chinisatin and its derivatives. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). In this compound research, NMR is crucial for confirming the structure of synthesized compounds and identifying reaction products. For instance, ¹H NMR and ¹³C NMR have been used to characterize newly synthesized compounds, providing spectroscopic evidence that confirms their proposed structures researchgate.net. The availability of original NMR data is considered vital for enhancing the reproducibility and integrity of chemical research, allowing for efficient structural verification nih.gov. NMR spectroscopy, including multidimensional techniques, can also be applied to study the behavior of molecules in solution, such as the dimerization of proteins, which provides insights into their active forms and potential mechanisms within biological systems nih.gov. This suggests a potential application in studying this compound's interactions or conformational preferences if relevant.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization (e.g., LC-MS, GC-MS).

Mass spectrometry (MS) techniques, often coupled with chromatographic separation methods, are indispensable for monitoring chemical reactions and characterizing reaction products in this compound research. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely used for the identification and quantification of various substances in complex mixtures shimadzu.commdpi.com. GC-MS is typically suitable for volatile and thermally stable compounds, while LC-MS is more versatile and can analyze a broader range of compounds, including polar and thermally labile ones shimadzu.com. The combination of chromatography with MS allows for accurate and reproducible analysis, enabling the identification of hundreds to thousands of metabolites or reaction products nih.gov. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass of a molecule, which helps in confirming its elemental composition and distinguishing between compounds with similar nominal masses researchgate.net. These techniques are essential for tracking the progress of reactions involving this compound, identifying intermediates, and confirming the structure and purity of the final products.

X-ray Crystallography for Precise Structural Determination of this compound Derivatives and Intermediates.

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic and molecular structure of crystalline solids libretexts.orgwikipedia.org. By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, researchers can deduce the arrangement of atoms within the crystal lattice, including bond lengths and angles libretexts.orgwikipedia.org. This technique is invaluable for obtaining definitive structural information for this compound derivatives and intermediates, especially when spectroscopic data alone may not be sufficient. Single crystal X-ray diffraction (XRD) has been utilized to characterize the structure of newly synthesized compounds, providing a clear picture of their solid-state architecture researchgate.net. X-ray crystallography can also provide insights into crystallographic disorder and other structural details wikipedia.org. While the search results specifically mention the application of X-ray crystallography for characterizing synthesized compounds that are related to quinolin-2(1H)-one alkaloids researchgate.net, which share a structural motif with this compound, its direct application to this compound itself or its specific intermediates would follow the same principles for precise structural determination.

Chromatographic Techniques for Separation and Purity Assessment of this compound Analogs (e.g., HPLC, GC, SFC).

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its analogs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques used to separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase shimadzu.comnih.gov. Supercritical Fluid Chromatography (SFC) is another valuable chromatographic method that uses a supercritical fluid, often carbon dioxide, as the mobile phase researchgate.netijpba.in. SFC offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC researchgate.netnacalai.com. These techniques are crucial for isolating this compound derivatives from reaction mixtures, purifying synthesized compounds, and assessing their purity before further analysis or application. While one search result mentions that a reaction afforded very pure products after filtration, eliminating the need for further separation with chromatography in that specific case researchgate.net, chromatographic methods like HPLC, GC, and SFC remain broadly applicable and necessary for the separation and purification of this compound analogs, particularly in complex synthesis or isolation procedures. SFC, for instance, is noted for its ability to separate a wide range of compounds, including natural products and pharmaceuticals ijpba.in.

Spectroscopic Techniques for Understanding Reaction Kinetics and Intermediate Formation.

Spectroscopic techniques play a vital role in studying the kinetics of reactions involving this compound and identifying transient intermediates. Techniques such as UV-Visible absorption spectroscopy can be used to monitor the concentration of reactants and products over time, providing data to determine reaction rates and orders thermofisher.comresearchgate.net. By monitoring changes in absorbance at specific wavelengths, researchers can gain insights into how fast a reaction proceeds and how factors like concentration or temperature affect the rate thermofisher.com. In-situ molecular spectroscopy, such as ReactIR and ReactRaman, can provide real-time quantitative measurements of reaction mixtures, offering critical information for chemical kinetic studies mt.com. While the search results discuss the general application of these spectroscopic methods for studying reaction kinetics and intermediate formation thermofisher.comresearchgate.netmt.comox.ac.uk, their specific application to this compound would involve monitoring spectroscopic changes related to the consumption of this compound or the formation of new species during a reaction. This allows for the elucidation of reaction mechanisms and the identification of short-lived intermediates that may not be stable enough for isolation and characterization by other methods nih.gov.

Future Directions and Emerging Research Avenues in Chinisatin Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Chinisatin and its Functionalized Derivatives.

Current synthetic approaches to this compound and its derivatives often involve multi-step procedures or utilize harsh reaction conditions. researchgate.net Future research will likely focus on developing more efficient and potentially one-pot synthetic methodologies. This includes exploring new catalytic systems, such as transition metal catalysis, which has shown promise in C-H functionalization for related structures. sioc-journal.cn The development of regioselective and stereoselective methods for introducing functional groups onto the this compound scaffold is also a key area. Research into novel cyclization strategies and the use of innovative reagents could lead to improved yields and reduced waste in this compound synthesis. For example, studies on the reaction of related compounds like 4-hydroxy-2-quinolones with various reagents highlight the potential for developing new synthetic routes to functionalized quinoline (B57606) systems. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways of the this compound Scaffold.

The unique arrangement of carbonyl groups and the nitrogen atom within the this compound structure suggest a rich and potentially underexplored reactivity profile. Future research should aim to fully elucidate the reaction mechanisms and explore novel transformation pathways. This could involve investigating its behavior under various reaction conditions, including different temperatures, pressures, and catalytic environments. Studies on the reactions of this compound derivatives with various nucleophiles, electrophiles, and radical species could reveal new synthetic transformations and access to novel chemical structures. researchgate.netlibretexts.org For instance, research on the reaction of unsubstituted this compound and its N-substituted derivatives with aliphatic diazo compounds has indicated initial addition followed by potential isomerization or elimination pathways, suggesting complex reactivity that warrants further investigation. researchgate.netresearchgate.net Understanding these fundamental reactivity patterns is crucial for designing targeted synthesis and applications.

Integration of this compound Chemistry into Emerging Sustainable and Eco-friendly Chemical Processes.

Aligning chemical synthesis with the principles of green chemistry is a critical future direction. nih.govresearchgate.net Research in this compound chemistry should explore the use of sustainable solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize the use of hazardous reagents and reduce energy consumption. rsc.org The potential for biocatalytic or photocatalytic approaches in this compound synthesis or transformations could also be investigated. rsc.org Furthermore, designing synthetic routes that maximize atom economy and minimize waste generation is essential. mdpi.com The integration of this compound chemistry into continuous flow processes could offer advantages in terms of efficiency and safety compared to traditional batch processes.

Design and Synthesis of this compound-based Scaffolds for Novel Chemical Technologies and Applications.

The this compound scaffold, with its rigid quinoline core and reactive carbonyl centers, holds potential for various applications beyond traditional uses. Future research could focus on designing and synthesizing this compound-based materials for emerging technologies. This might include exploring their properties in areas such as organic electronics, sensors, or as building blocks for complex molecular architectures. The incorporation of the this compound unit into polymers or metal-organic frameworks could lead to materials with unique functional properties. mdpi.com Research into the use of this compound derivatives as ligands in catalysis or as components in supramolecular assemblies represents another promising avenue. While specific applications of this compound itself in these areas are not widely reported, the exploration of related quinoline and isatin (B1672199) scaffolds in diverse applications, such as fluorescent dyes or components in materials science, suggests potential for this compound. wikipedia.orggoogle.com.nagoogle.com

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Chemistry for Deeper Mechanistic Understanding.

A combination of experimental and computational approaches can provide a more comprehensive understanding of this compound chemistry. pnnl.govucr.eduxmu.edu.cnepfl.ch Advanced experimental techniques, such as in situ spectroscopy and reaction monitoring, can provide detailed kinetic and mechanistic information. github.io Complementary to this, computational chemistry methods, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and machine learning algorithms, can be used to model reaction pathways, predict reactivity, and elucidate the electronic and structural properties of this compound and its intermediates. ucr.eduxmu.edu.cngithub.io This synergistic approach can accelerate the discovery of new reactions, optimize reaction conditions, and guide the rational design of novel this compound-based compounds and materials.

Q & A

Q. How to determine the identity and purity of a newly synthesized Chinisatin derivative?

  • Methodological Answer: Characterize the compound using a combination of spectroscopic techniques (e.g., 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR) and chromatographic methods (e.g., HPLC with purity ≥95%). For novel derivatives, provide elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) data to confirm molecular composition. Purity should be validated via melting point analysis and absence of extraneous peaks in chromatograms. Always compare spectral data with known analogs or reference standards .

Q. What experimental design principles should guide bioactivity assays for this compound?

  • Methodological Answer: Use a dose-response framework with triplicate measurements to ensure reproducibility. Include positive controls (e.g., established inhibitors) and negative controls (e.g., solvent-only groups). Validate assay conditions using Z-factor analysis (Z>0.5Z' > 0.5) to confirm robustness. For enzyme inhibition studies, report IC50\text{IC}_{50} values with 95% confidence intervals, calculated using nonlinear regression models (e.g., GraphPad Prism) .

Q. How to conduct a systematic literature review on this compound's mechanisms of action?

  • Methodological Answer: Perform keyword searches in PubMed, SciFinder, and Web of Science using terms like "this compound pharmacokinetics" or "this compound structure-activity relationship." Prioritize peer-reviewed articles from journals with impact factors >3.0. Use citation tracking tools (e.g., Connected Papers) to identify seminal studies. Critically evaluate sources by assessing sample sizes, statistical rigor, and conflicts of interest .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity across studies?

  • Methodological Answer: Conduct a meta-analysis to quantify heterogeneity using metrics like I2I^2. If disparities arise from methodological differences (e.g., cell lines, assay protocols), perform head-to-head experiments under standardized conditions. For statistical outliers, apply Grubbs' test (α=0.05\alpha = 0.05) or leverage Bayesian hierarchical models to account for variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies optimize this compound synthesis protocols for scalability and yield?

  • Methodological Answer: Employ design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to model nonlinear relationships between variables. For low-yielding steps, explore alternative reagents (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction times. Monitor intermediates via in-situ FTIR or LC-MS to troubleshoot bottlenecks .

Q. How to integrate computational and experimental data for this compound target prediction?

  • Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (≥100 ns trajectories) to prioritize binding targets. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For conflicting results, apply consensus scoring or pathway enrichment analysis (e.g., DAVID) to identify biologically plausible targets .

Data Presentation and Interpretation

Q. What criteria ensure rigorous statistical reporting in this compound studies?

  • Methodological Answer: Report effect sizes (e.g., Cohen’s dd) alongside p-values to avoid misinterpretation of significance. For non-normal distributions, use nonparametric tests (e.g., Mann-Whitney U). In dose-response studies, specify whether data were normalized to controls. Consult a statistician during experimental design to power studies appropriately (e.g., β=0.8\beta = 0.8) and avoid Type I/II errors .

Q. How to contextualize this compound research findings within existing theoretical frameworks?

  • Methodological Answer: Use citation matrices to map relationships between this compound studies and broader concepts (e.g., kinase inhibition). In the discussion section, explicitly address how results support or challenge prevailing hypotheses. For novel mechanisms, propose testable models (e.g., allosteric modulation) and outline follow-up experiments (e.g., cryo-EM for structural validation) .

Tables for Quick Reference

Parameter Recommended Method Evidence Source
Compound PurityHPLC (≥95%), NMR peak integration
Bioactivity ReproducibilityZ-factor analysis, triplicate runs
Statistical RigorCohen’s dd, power analysis
Computational ValidationMolecular dynamics (≥100 ns trajectories)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.